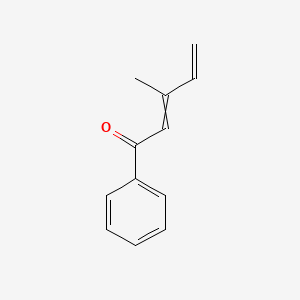
3-Methyl-1-phenylpenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenylpenta-2,4-dien-1-one is an organic compound with the molecular formula C12H12O It is a conjugated enone, characterized by the presence of a phenyl group and a methyl group attached to a penta-2,4-dien-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpenta-2,4-dien-1-one typically involves the mixed aldol condensation reaction. This reaction is carried out by treating benzaldehyde with acetone in the presence of a strong base such as sodium hydroxide (NaOH) at room temperature. The resulting benzalacetone is then coupled with various substituted aldehydes to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the conjugated system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-Methyl-1-phenylpenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying conjugated systems.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylpenta-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In antiviral applications, it binds to viral coat proteins, inhibiting their function and preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Similar structure but with two phenyl groups instead of one.
1-Phenyl-3-methylpenta-1,2,4-triene: Similar backbone but with different double bond positions.
Uniqueness
3-Methyl-1-phenylpenta-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its conjugated system allows for various chemical transformations, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
57767-42-7 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methyl-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C12H12O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h3-9H,1H2,2H3 |
InChI Key |
JUTLBBMIGDJNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
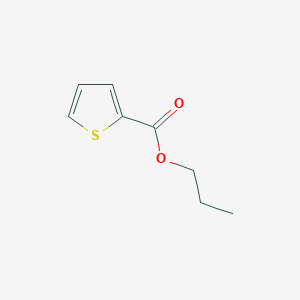
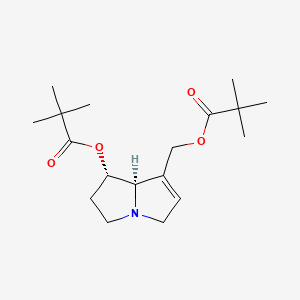
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
methanone](/img/structure/B14612718.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
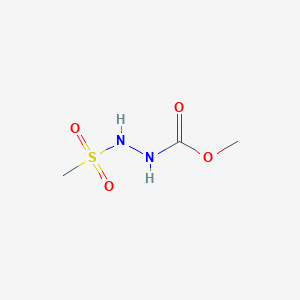

![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
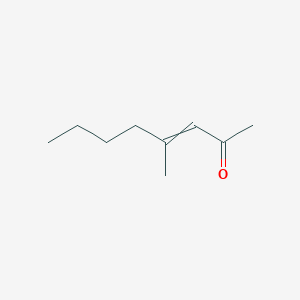

![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)


